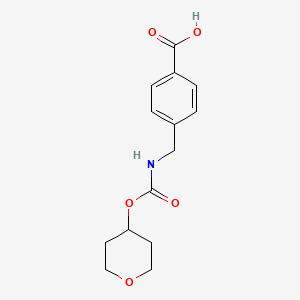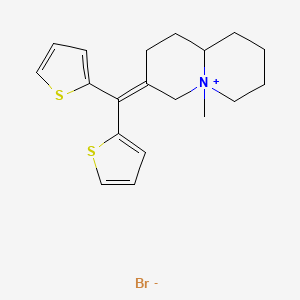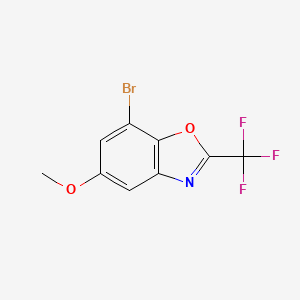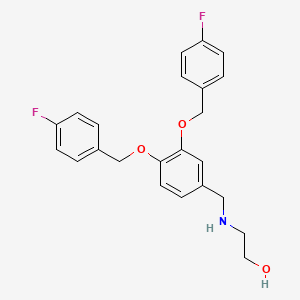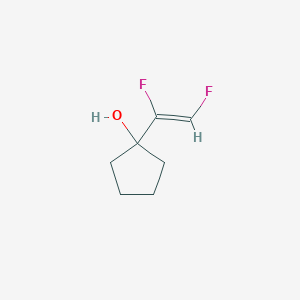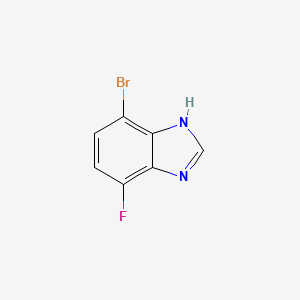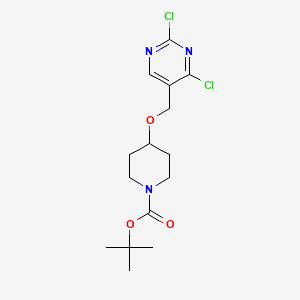
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19Cl2N3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of 2,4-dichloropyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.
Aplicaciones Científicas De Investigación
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloropyrimidine moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate: Similar in structure but with different substitution patterns on the pyrimidine ring.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: Features a piperazine ring instead of piperidine.
Uniqueness
The uniqueness of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination provides distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Número CAS |
1420867-02-2 |
|---|---|
Fórmula molecular |
C15H21Cl2N3O3 |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-11(5-7-20)22-9-10-8-18-13(17)19-12(10)16/h8,11H,4-7,9H2,1-3H3 |
Clave InChI |
PHORIWMBXJJEOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


